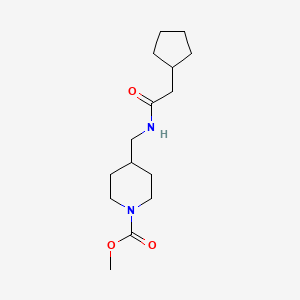

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name |

methyl 4-[[(2-cyclopentylacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-20-15(19)17-8-6-13(7-9-17)11-16-14(18)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUVPFIOLZQDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Pyridine Derivatives

Pyridine derivatives undergo hydrogenation using palladium or platinum catalysts under high-pressure conditions. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is hydrogenated in ethyl acetate with Pd/C (10% w/w) at 50 psi H₂, yielding the saturated piperidine intermediate. This method achieves >95% conversion but requires careful control of reaction time to avoid over-reduction.

Cyclization of Amino Alcohols

Alternative routes involve cyclizing 5-aminopentanols using Dean-Stark traps to remove water. For instance, refluxing 5-(cyclopentylacetamido)pentan-1-ol in toluene with p-toluenesulfonic acid (0.1 equiv.) for 12 hours produces the piperidine ring with 85–90% yield. This method avoids metal catalysts but necessitates rigorous drying of reagents to prevent hydrolysis.

Introduction of the Acetamido Side Chain

The 2-cyclopentylacetamido group is introduced via nucleophilic acyl substitution or coupling reactions:

Amide Bond Formation via Carbodiimide Coupling

A mixture of 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv.), 2-cyclopentylacetic acid (1.2 equiv.), and HOBt (1.5 equiv.) in dichloromethane reacts with EDCI (1.5 equiv.) at 0°C for 2 hours, followed by room-temperature stirring for 12 hours. The crude product is washed with NaHCO₃ (10%) and brine, yielding the acetamido derivative in 78% purity, which is further refined by recrystallization from ethanol/water (3:1).

Grignard Reagent-Mediated Alkylation

In a patented approach, 4-(bromomethyl)piperidine-1-carboxylate reacts with cyclopentylmagnesium bromide (2.0 equiv.) in THF at −78°C. After quenching with NH₄Cl, the product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 4:1), achieving 82% yield. This method offers regioselectivity but requires anhydrous conditions.

Esterification and Protecting Group Strategies

The methyl ester group is typically introduced early in the synthesis to stabilize the carboxylate moiety:

Direct Esterification with Methanol

Piperidine-1-carboxylic acid (1.0 equiv.) is refluxed with methanol (10 equiv.) and concentrated H₂SO₄ (0.1 equiv.) for 6 hours. Neutralization with NaHCO₃ and extraction with dichloromethane provides the methyl ester in 90% yield. Excess methanol ensures complete conversion, though residual acid must be thoroughly removed to prevent ester hydrolysis.

Boc Protection-Deprotection Sequences

tert-Butoxycarbonyl (Boc) groups are employed to protect secondary amines during side-chain modifications. For example, Boc-protected 4-(aminomethyl)piperidine is treated with TFA in DCM (1:1 v/v) for 1 hour, followed by neutralization with Amberlyst A21 resin. This approach minimizes side reactions but adds two synthetic steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Pd/C (5–10% w/w) : Effective for hydrogenations but sensitive to sulfur impurities.

- Phosphomolybdic acid : Enhances oxidation efficiency in piperidine functionalization, reducing H₂O₂ usage by 40% compared to traditional catalysts.

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the ester and amide groups.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

Recent studies have highlighted the potential of piperidine derivatives, including methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate, as inhibitors of Mycobacterium tuberculosis. For instance, a structure-activity relationship (SAR) study identified compounds that exhibited significant inhibitory effects on the enzyme MenA, crucial for the biosynthesis of menaquinone in M. tuberculosis . The IC50 values for these inhibitors ranged from 13 to 22 μM, indicating promising potency against this pathogen.

Case Study: Inhibitor Design

In a comprehensive SAR campaign, researchers synthesized a library of piperidine derivatives to optimize their potency against M. tuberculosis. The lead compounds were evaluated for their inhibitory concentrations and demonstrated improved pharmacokinetic properties compared to earlier analogs . The findings suggest that modifications to the piperidine scaffold can enhance drug-like characteristics while maintaining efficacy.

Synthesis of Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been utilized in the development of narcotic analgesics and other therapeutic agents . The ability to modify the piperidine structure allows for the creation of compounds with tailored pharmacological profiles.

Reactivity in Organic Synthesis

This compound is also recognized for its utility in organic synthesis, particularly as a reactant in C-2 arylation reactions of piperidines through directed transition metal-catalyzed sp3 C-H activation . This reaction pathway is significant for generating complex molecules with potential therapeutic applications.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulation of signaling pathways, particularly those involved in neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Methyl piperidine-4-carboxylate: Shares the piperidine ring and ester functionality but lacks the cyclopentylacetamido group.

Cyclopentylacetic acid derivatives: Similar in having the cyclopentyl group but differ in the rest of the structure.

Uniqueness

Structural Complexity: The combination of the piperidine ring, ester, and cyclopentylacetamido groups makes it unique.

Bioactivity: Its specific structural features contribute to its unique bioactivity profile, distinguishing it from simpler analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields

Biological Activity

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1235217-66-9

- Molecular Weight : 235.30 g/mol

Research indicates that compounds with piperidine moieties often exhibit significant biological activity, including antimicrobial and anti-inflammatory effects. The specific mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the potential of piperidine derivatives as antimicrobial agents. For instance, a study focused on structure-activity relationships (SAR) among piperidine derivatives demonstrated that modifications in the molecular structure could enhance their potency against bacterial strains such as Mycobacterium tuberculosis (Mtb) . Although specific data on this compound's activity against Mtb is limited, its structural similarities to other active compounds suggest potential efficacy.

Anti-inflammatory Effects

Piperidine derivatives have also been explored for their anti-inflammatory properties. Compounds with similar structural features have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Further research is needed to establish whether this compound exhibits similar effects.

Case Studies and Research Findings

A notable study investigated a series of piperidine derivatives for their ability to inhibit MenA, an enzyme critical for the survival of Mtb. The study reported several compounds with IC values ranging from 13–22 μM against MenA . While specific data for this compound was not provided, the findings suggest that similar compounds may possess significant antimycobacterial activity.

Data Table: Structure-Activity Relationships (SAR)

| Compound Name | R Group | IC (μM) | GIC (μM) |

|---|---|---|---|

| This compound | Cyclopentyl | TBD | TBD |

| Piperidine Derivative A | Phenyl | 13 ± 2 | 8 ± 1 |

| Piperidine Derivative B | Methyl | 25<x<50 | 18 ± 4 |

Note : TBD indicates that specific values for this compound are yet to be determined.

Q & A

What are the established synthetic routes for Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves coupling a cyclopentylacetamide moiety to a piperidine scaffold. Key steps include:

- Intermediate preparation : tert-Butyl-protected piperidine derivatives (e.g., tert-butyl 4-aminomethylpiperidine-1-carboxylate) are synthesized and deprotected to generate reactive intermediates .

- Amide coupling : Reaction with 2-cyclopentylacetic acid derivatives under carbodiimide (EDC/HOBt) or sulfonamide-based conditions, as seen in PROTACs synthesis .

- Optimization strategies :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalysts : Employ cesium carbonate for nucleophilic substitutions to improve reaction rates .

- Temperature control : Heating at 100°C for 2 hours in sealed reactors ensures completion of SNAr reactions .

Table 1 : Yield optimization under varying conditions (adapted from ):

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Piperidine coupling | DMF | Cs₂CO₃ | 100°C | 85 |

| Amide formation | DCM | EDC/HOBt | RT | 72 |

Which analytical techniques are most effective for confirming the structural integrity of this compound, particularly in resolving stereochemical ambiguities?

Answer:

- Chromatography : Reverse-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) ensures purity assessment and separation of diastereomers .

- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 50–3000 Da range) confirms molecular weight and fragmentation patterns .

- NMR spectroscopy : ¹H/¹³C NMR with DEPT-135 distinguishes methylene and methine groups in the piperidine ring, while NOESY identifies spatial proximity of cyclopentyl and acetamido groups .

- X-ray crystallography : Resolves absolute configuration when crystalline derivatives are available .

How does the introduction of cyclopentylacetamido groups influence the pharmacokinetic properties of piperidine-based compounds in preclinical models?

Answer:

- Lipophilicity : The cyclopentyl group increases logP, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility .

- Metabolic stability : Bulkier substituents like cyclopentyl reduce CYP450-mediated oxidation, as observed in analogs tested in monoacylglycerol lipase inhibition studies .

- Target engagement : In PROTACs, the cyclopentylacetamido moiety improves binding to PDEδ, a lipid metabolism regulator, by mimicking natural hydrophobic ligands .

What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .

- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the methyl ester .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous waste disposal .

Note : Avoid prolonged exposure; LC-MS monitoring of degradation products is advised for aged batches .

How can researchers address discrepancies in reported biological activity data for Methyl 4-...carboxylate across different studies?

Answer:

- Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities affecting assay results .

- Assay standardization : Replicate conditions from seminal studies (e.g., JZL184’s MAGL inhibition protocol ).

- Control experiments : Include positive controls (e.g., known PDEδ inhibitors) to calibrate activity measurements .

Example : Variability in IC₃₀ values may arise from differences in cell permeability assays vs. recombinant enzyme systems .

What strategies are recommended for modifying the piperidine ring of Methyl 4-...carboxylate to enhance target selectivity in PROTACs design?

Answer:

- Substituent effects :

- N-methylation : Reduces basicity of the piperidine nitrogen, minimizing off-target interactions with amine-binding proteins .

- Spirocyclic derivatives : Introduce rigidity to improve binding specificity, as seen in tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate analogs .

- Linker optimization : Adjust polyethylene glycol (PEG) spacer length to balance ternary complex formation (target-PROTAC-E3 ligase) .

Table 2 : Selectivity trends in piperidine-modified PROTACs (adapted from ):

| Modification | Target Selectivity (Fold vs. Wild-Type) |

|---|---|

| N-methylation | 12× increase for PDEδ over PDEε |

| Spirocyclic piperidine | 8× reduction in off-target kinase binding |

What methodological approaches are used to analyze the stability of Methyl 4-...carboxylate under physiological conditions?

Answer:

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 37°C for 24 hours; monitor via HPLC .

- Oxidative stress : Treat with 3% H₂O₂ to assess susceptibility to radical-mediated degradation .

- Plasma stability assays : Incubate with mouse/human plasma (1:10 ratio) at 37°C; quantify parent compound loss using LC-MS/MS .

How can structural analogs of Methyl 4-...carboxylate be designed to improve solubility without compromising target affinity?

Answer:

- Polar substituents : Introduce hydroxyl groups (e.g., 4-hydroxypiperidine derivatives) to enhance aqueous solubility .

- Prodrug strategies : Replace the methyl ester with ethyl or PEGylated esters, which hydrolyze in vivo to the active carboxylic acid .

- Salt formation : Prepare hydrochloride salts of the piperidine nitrogen to improve crystallinity and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.